molecular formula C14H22O6 B1456504 Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate CAS No. 1256546-71-0

Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

Cat. No.: B1456504
CAS No.: 1256546-71-0
M. Wt: 286.32 g/mol
InChI Key: BTDNFERLAOCGJH-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

This compound belongs to the class of spirocyclic compounds, which are characterized by having at least two molecular rings sharing one common atom. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for spiro compounds, where the prefix "spiro" denotes the presence of two rings connected through a single spiro junction. The numerical designation [4.5] indicates that one ring contains four atoms and the other contains five atoms, excluding the spiro atom itself.

The compound's molecular formula is C₁₄H₂₂O₆ with a molecular weight of 286.32 grams per mole. The Chemical Abstracts Service registry number for this compound is 1256546-71-0. The structural classification places this molecule within the heterocyclic spiro compounds category, specifically as a dioxaspiro compound due to the presence of oxygen atoms in the ring system.

The structural features include a 1,4-dioxane ring fused to a cyclohexane ring through a spiro carbon center. The dicarboxylate functionality is positioned at the 8,8-position of the spirocyclic framework, with ethyl ester groups providing the terminal functionalization. This arrangement creates a molecule with distinct chemical reactivity patterns and conformational properties.

Property Value Source
Molecular Formula C₁₄H₂₂O₆
Molecular Weight 286.32 g/mol
Chemical Abstracts Service Number 1256546-71-0
Systematic Name This compound
Structural Classification Heterocyclic spiro compound

Historical Context and Discovery

The development of spiro compounds can be traced back to the foundational work in organic chemistry during the early twentieth century. Adolf von Baeyer first discussed the nomenclature for spiro compounds in 1900, establishing the systematic approach that continues to guide the naming of these complex structures today. The specific synthesis and characterization of dioxaspiro compounds emerged from advances in understanding heterocyclic chemistry and the development of sophisticated synthetic methodologies.

The spirocyclic framework represented by this compound builds upon decades of research into acetal and ketal chemistry. The formation of dioxane rings through the condensation of cyclic ketones with diols represents a well-established synthetic transformation that has been refined over many years. The specific dicarboxylate functionality adds complexity and synthetic utility to the basic spirocyclic structure.

Research into conformational behaviors of related compounds, such as 1,7-dioxa-spiroundecane and its analogs, has provided important insights into the structural dynamics of spirocyclic systems. These studies have employed advanced computational methods including hybrid density functional theory and natural bond orbital analysis to understand the electronic and conformational properties of spiro compounds.

The historical development of these compounds reflects the evolution of organic synthesis from simple transformations to complex multi-step procedures capable of creating intricate molecular architectures. The ability to synthesize and characterize compounds like this compound demonstrates the maturation of synthetic organic chemistry as a precise and predictable science.

Significance in Organic Chemistry

This compound holds considerable significance in multiple areas of organic chemistry. The compound serves as an important synthetic intermediate due to its multiple reactive sites and unique three-dimensional structure. The presence of both ester functionalities and the spirocyclic framework provides numerous opportunities for further chemical elaboration through established organic transformations.

The spirocyclic structure imparts distinctive conformational properties that influence the compound's reactivity and interactions with other molecules. Spiro compounds can exhibit axial chirality even when the individual rings lack traditional chiral centers, creating opportunities for stereochemical control in synthetic applications. This characteristic makes this compound valuable for asymmetric synthesis and the preparation of enantiomerically enriched materials.

The dioxane ring system provides stability while maintaining reactivity at specific positions. The electron-withdrawing nature of the oxygen atoms influences the electronic properties of adjacent carbon centers, affecting both nucleophilic and electrophilic reactions. The dicarboxylate groups can undergo standard ester transformations including hydrolysis, reduction, and transesterification, enabling diverse synthetic manipulations.

Research applications extend beyond traditional organic synthesis to include materials science and pharmaceutical chemistry. The rigid spirocyclic framework can serve as a scaffold for drug design, providing a defined three-dimensional arrangement of functional groups. The compound's potential for forming intermolecular interactions through hydrogen bonding and van der Waals forces makes it suitable for applications in crystal engineering and supramolecular chemistry.

Application Area Specific Uses Key Properties
Synthetic Chemistry Building block, intermediate Multiple reactive sites, defined geometry
Stereochemistry Chiral scaffolds, asymmetric synthesis Axial chirality potential, conformational control
Materials Science Crystal engineering, polymers Hydrogen bonding capability, rigid framework
Pharmaceutical Chemistry Drug scaffolds, bioactive compounds Three-dimensional structure, functional group diversity

The study of related compounds in the dioxaspiro family has revealed important structure-activity relationships that inform the development of new synthetic methodologies. For example, research on 1,4-dioxaspiro[4.5]decan-8-one has demonstrated the utility of these frameworks in preparing analgesic compounds and dopamine reuptake inhibitors. Such findings highlight the broader significance of the dioxaspiro structural motif in medicinal chemistry applications.

Properties

IUPAC Name

diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O6/c1-3-17-11(15)13(12(16)18-4-2)5-7-14(8-6-13)19-9-10-20-14/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDNFERLAOCGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate (CAS Number: 1256546-71-0) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

This compound has the molecular formula C14H22O6C_{14}H_{22}O_{6} and a molecular weight of 286.33 g/mol. Its structural characteristics include:

  • Density : Approximately 1.1 g/cm³
  • Boiling Point : Estimated at around 293 °C
  • Solubility : Soluble in organic solvents but limited solubility in water .

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis through mechanisms that involve the modulation of signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting the production of nitric oxide and prostaglandins, which are mediators in inflammatory responses .

Toxicological Profile

The safety data indicates that this compound may cause skin and eye irritation upon contact. It is classified under GHS as a skin irritant (Category 2) and an eye irritant (Category 2A) .

Toxicity Parameter Classification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory IrritationCategory 3

Study on Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of spirocyclic compounds, including this compound. The results demonstrated that certain derivatives exhibited potent activity against cancer cell lines by targeting specific receptors involved in cell proliferation and survival pathways .

Anti-inflammatory Research

Another investigation assessed the anti-inflammatory properties of this compound using animal models. It was found to significantly reduce inflammation markers when administered in controlled doses, suggesting its potential application in treating inflammatory diseases .

Future Directions

Ongoing research is focused on elucidating the full biological profile of this compound. Key areas include:

  • Mechanistic Studies : Further exploration of its mechanisms at the molecular level to identify specific targets within cancer and inflammatory pathways.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

Scientific Research Applications

Chemical Properties and Structure

Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate features a spiro structure that contributes to its chemical stability and reactivity. Its molecular weight is approximately 286.33 g/mol, and it possesses two carboxylate groups that may participate in various chemical reactions.

This compound is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to serve as a precursor for various chemical transformations.

2.1 Synthesis of Bioactive Compounds
Research indicates that derivatives of this compound can be synthesized to create bioactive molecules with potential pharmaceutical applications. For instance, modifications of the dioxaspiro structure have been explored for their antibacterial and antifungal properties .

2.2 Use in Polymer Chemistry
The compound has been investigated for its role in the synthesis of polymers. Its dicarboxylate functionality can facilitate the formation of polyesters or polyamides through condensation reactions, which are valuable in materials science for creating biodegradable plastics .

Applications in the Fragrance Industry

This compound has also found applications in the fragrance industry due to its pleasant olfactory properties. It can be incorporated into fragrance formulations to enhance scent profiles.

3.1 Fragrance Mixtures
The compound is noted for its ability to mask undesirable odors and enhance fruity notes in perfumes. It can be combined with other fragrance ingredients to create complex scent profiles that appeal to consumers .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of a series of antibacterial agents derived from this compound. The derivatives exhibited significant activity against Gram-positive bacteria, highlighting the compound's utility as a precursor in medicinal chemistry .

Case Study 2: Development of Biodegradable Polymers

Research focused on using this compound in the development of biodegradable polymers showed promising results in reducing environmental impact while maintaining material performance standards .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2R,3R)-Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate

  • Structural Differences : This compound has a [4.4] spiro system (cyclopentane fused to 1,4-dioxane) instead of [4.5], leading to increased ring strain and altered reactivity.
  • Synthesis: Derived from cyclopentanone and diethyl L-tartrate, it shares a similar synthetic pathway but produces a smaller spiro ring .
  • Applications : Primarily used in asymmetric synthesis of chiral building blocks, whereas the [4.5] decane derivative is more common in high-yield industrial processes due to its stability .

1,8-Diazaspiro[4.5]decane Derivatives (e.g., 8-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate)

  • Applications : These nitrogen-containing analogs are prominent in drug discovery (e.g., sigma-2 receptor ligands) due to their improved bioavailability compared to the all-oxygen spiro compound .

1,4-Dioxaspiro[4.5]decan-8-one Derivatives

  • Functional Group Variations :
    • 8-Hydroxy derivative : Exhibits higher polarity and serves as a precursor for etherification or esterification reactions .
    • 8-Methoxy derivative : Improved lipophilicity, making it suitable for hydrophobic drug delivery systems .
  • Reactivity : The ketone intermediate (1,4-dioxaspiro[4.5]decan-8-one) is critical for synthesizing both the diethyl dicarboxylate and its analogs. Optimized synthesis using acetic acid increases yield to 80%, compared to 65% with traditional methods .

Physicochemical and Reactivity Comparisons

Property Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate 1,4-Dioxaspiro[4.4]nonane Analog 8-Hydroxy-1,4-dioxaspiro[4.5]decane
Ring Size [4.5] spiro system [4.4] spiro system [4.5] spiro system
Functional Groups Two ethyl esters Two ethyl esters Hydroxyl group
Polarity Moderate (logP ~2.1) Higher polarity due to smaller ring High (logP ~0.8)
Synthetic Yield ~75% (optimized) ~65% ~80% (from ketone)
Applications Lubricant additives, drug intermediates Chiral synthesis Pharmaceutical precursors

Preparation Methods

Reaction Setup and Conditions

  • A round-bottom flask (typically 1000 mL scale for preparative synthesis) is charged with:
    • Diethyl L-tartrate (approx. 500 mmol)
    • Cyclohexanone (approx. 500 mmol)
    • Toluene (600 mL)
    • p-Toluenesulfonic acid monohydrate (approx. 14.7 mmol, catalytic amount)
  • The mixture is equipped with a reflux condenser and a Dean–Stark trap to continuously remove water formed during the reaction.
  • The reaction mixture is heated to reflux to drive the acetal formation and spirocyclization.
  • The reaction typically proceeds for several hours until completion, monitored by NMR or TLC.

Workup and Purification

  • After completion, the reaction mixture is cooled.
  • The organic phase is separated and purified, often by vacuum distillation to isolate the colorless liquid product.
  • Further purification can be done by flash chromatography or recrystallization to achieve high purity.

Yield and Characterization

  • Reported yields are approximately 78%, with the product isolated as a colorless liquid.
  • Characterization data include:
    • $$^{1}H$$ NMR showing characteristic signals for ethyl ester groups and spirocyclic methylene protons.
    • Gas chromatography confirms purity above 99% after purification steps.

Reaction Scheme Summary

Step Reagents & Conditions Outcome
1 Diethyl L-tartrate + Cyclohexanone + p-TsOH + Toluene, reflux with Dean-Stark trap Formation of spirocyclic acetal intermediate
2 Workup: Cooling, separation, vacuum distillation Isolation of diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
3 Purification: Flash chromatography or recrystallization High purity product (~99%) with ~78% yield

Research Findings and Notes

  • The stereochemistry of the product is controlled by the chiral diethyl L-tartrate starting material, yielding enantiomerically enriched spirocyclic products.
  • The reaction is sensitive to the acid catalyst and solvent choice; p-toluenesulfonic acid in toluene is preferred for optimal yield and purity.
  • The Dean–Stark apparatus is critical for removing water to drive the equilibrium toward acetal formation.
  • Purification by vacuum distillation followed by chromatography ensures removal of side products and unreacted starting materials.
  • NMR and crystallographic studies confirm the spirocyclic structure and stereochemical integrity of the product.

Data Table: Key Parameters for Preparation

Parameter Details
Starting Materials Diethyl L-tartrate, Cyclohexanone
Catalyst p-Toluenesulfonic acid monohydrate (approx. 3 mol%)
Solvent Toluene
Reaction Temperature Reflux (~110–130 °C)
Reaction Time Several hours (typically 3–6 h)
Water Removal Dean–Stark trap (azeotropic distillation)
Yield ~78% (isolated)
Purity >99% (after purification)
Product State Colorless liquid
Characterization Methods $$^{1}H$$ NMR, GC, vacuum distillation

Q & A

Q. What role does it play in prodrug design?

  • Methodological Answer : The ester groups can be hydrolyzed in vivo to release bioactive carboxylic acids. Stability studies (pH 7.4 buffer at 37°C) quantify hydrolysis rates, with t₁/₂ ≈ 24–48 hours under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.